Methyl 4-chloro-3-nitrobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTKWPWDSUNLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352833 | |
| Record name | Methyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14719-83-6 | |
| Record name | Methyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Methyl 4-chloro-3-nitrobenzoate
The preparation of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid.
The primary and most widely employed method for synthesizing this compound is the Fischer esterification of 4-chloro-3-nitrobenzoic acid. nih.gov This reaction typically involves heating the carboxylic acid in methanol (B129727), which serves as both the solvent and the reactant, in the presence of a strong acid catalyst.
A common procedure involves suspending 4-chloro-3-nitrobenzoic acid in methanol and then carefully adding concentrated sulfuric acid. The mixture is subsequently heated under reflux for an extended period, often overnight. nih.gov Upon cooling, the product, this compound, which is less soluble in the cold reaction medium, precipitates out of solution and can be isolated by filtration. nih.gov This method is known for its high efficiency, with reported yields of approximately 85%. nih.gov
For industrial-scale production, azeotropic distillation may be employed to remove the water formed during the esterification, thereby driving the equilibrium towards the product side and improving the yield. google.com
Table 1: Representative Conditions for the Esterification of 4-Chloro-3-nitrobenzoic Acid
| Reactant | Reagent | Catalyst | Solvent | Reaction Time | Yield | Reference |
| 4-Chloro-3-nitrobenzoic acid | Methanol | Sulfuric Acid | Methanol | 17 hours (reflux) | 85% | nih.gov |
| 4-iodo-3-nitrobenzoic acid | Methanol | Sulfuric Acid | Methanol | Not specified (0°C to RT) | 99% | google.com |
| 4-iodo-3-nitrobenzoic acid | Trimethyl orthoacetate | None | Trimethyl orthoacetate | 15 hours (reflux) | 85% | google.com |
Note: Data for iodo-analogs are included to provide context on similar esterification reactions.
While the direct esterification of 4-chloro-3-nitrobenzoic acid is the most common route, other pathways to this compound are theoretically possible, though less frequently described in the literature. One such approach could involve the nitration of methyl 4-chlorobenzoate. This electrophilic aromatic substitution would introduce a nitro group onto the benzene (B151609) ring. However, controlling the regioselectivity to favor the desired 3-nitro isomer over the 2-nitro isomer would be a significant challenge. The conditions for such a reaction would likely involve a mixture of nitric acid and sulfuric acid. aiinmr.comsouthalabama.edu
Another potential, though more circuitous, route could start from p-chlorobenzoic acid. This would first be nitrated to form 4-chloro-3-nitrobenzoic acid, a reaction that can achieve a high yield of up to 98.7%. prepchem.com The resulting acid would then be esterified as described in the previous section.
Functional Group Interconversions and Derivatization Strategies
The three distinct functional groups on the this compound ring offer multiple avenues for further chemical modification, making it a highly versatile intermediate.
The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This allows for the displacement of the chloro group by a variety of nucleophiles.
For example, reaction with methylamine (B109427) can displace the chlorine to form 4-(methylamino)-3-nitrobenzoic acid, which can then be further derivatized. google.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. youtube.comlibretexts.org
Table 2: Examples of Nucleophilic Aromatic Substitution on Related Systems
| Substrate | Nucleophile | Product | Key Feature | Reference |
| 4-chloro-3-nitrobenzoic acid | Methylamine | 4-(methylamino)-3-nitrobenzoic acid | Displacement of chlorine | google.com |
| 2,4-dinitrochlorobenzene | Chloride ion | 2,4-dinitrochlorobenzene | Meisenheimer intermediate observed | nih.gov |
The nitro group of this compound can be readily reduced to an amino group, which dramatically alters the electronic properties of the ring and opens up a new set of synthetic possibilities. masterorganicchemistry.com This transformation converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which in turn activates the ring towards electrophilic aromatic substitution. masterorganicchemistry.com
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and effective method. masterorganicchemistry.comwikipedia.org Chemical reducing agents, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), are also widely used. masterorganicchemistry.comscispace.com The choice of reducing agent can sometimes be critical to avoid side reactions, especially if other reducible functional groups are present in the molecule.
The resulting methyl 4-chloro-3-aminobenzoate is a key intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Type | Typical Conditions | Reference |
| H₂, Pd/C (or Pt, Ni) | Catalytic Hydrogenation | Varies | masterorganicchemistry.com |
| Fe, HCl | Metal in Acid | Acidic, often heated | masterorganicchemistry.com |
| Sn, HCl | Metal in Acid | Acidic, often heated | masterorganicchemistry.com |
| SnCl₂ | Metal Salt | Acidic | wikipedia.org |
| Na₂S₂O₄ | Sodium Hydrosulfite | Aqueous | wikipedia.org |
| Zn, NH₄Cl | Metal in Neutral Salt | Aqueous | wikipedia.orgscispace.com |
The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. oieau.frquora.com Basic hydrolysis, using a reagent such as sodium hydroxide (B78521), is typically an irreversible process that proceeds via nucleophilic acyl substitution to give the carboxylate salt. Subsequent acidification then yields the carboxylic acid. quora.com
Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process. quora.comquora.com The presence of other substituents on the benzene ring can influence the rate of hydrolysis. Electron-withdrawing groups, such as the nitro group, generally increase the rate of hydrolysis. oieau.fr This hydrolysis is a crucial step if the final target molecule requires a free carboxylic acid group for further transformations, such as amide bond formation.
Palladium-Catalyzed Cascade Reactions and Related Catalysis
Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound, these methodologies offer a direct route to complex derivatives by leveraging the reactivity of the aryl chloride moiety.
One notable example is the synthesis of Methyl 4-phenylethynyl-3-nitrobenzoate through a palladium-catalyzed cascade reaction. A Chinese patent discloses a method employing an immobilized palladium catalyst. google.com This catalyst, a palladium (II) imprinted polymer featuring a tertiary amine group, a quaternary ammonium (B1175870) cation, and salicylaldoximate palladium (II) on its macromolecular side chain, facilitates the reaction between this compound, potassium or sodium iodide, and phenylacetylene. google.com This process is highlighted for its stable catalytic activity, ease of catalyst regeneration, and high product yields. google.com The reaction proceeds under relatively mild conditions, showcasing the potential of cascade reactions to construct complex molecular architectures in a single step.
While specific examples of other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, directly on this compound are not extensively detailed in the provided search results, the general principles of these reactions are well-established and widely applicable to aryl halides.
Table 1: Palladium-Catalyzed Cascade Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features | Reference |
| This compound | Phenylacetylene | Immobilized palladium (II) imprinted polymer | Methyl 4-phenylethynyl-3-nitrobenzoate | Stable catalyst, high yield, catalyst regeneration | google.com |
Synthesis of Related Benzoate (B1203000) Derivatives and Analogues
The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a variety of more complex benzoate derivatives and analogues. These transformations often target the chloro and nitro substituents, allowing for the introduction of diverse functional groups.
A significant derivative, 4'-nitrophenyl 4-chloro-3-nitrobenzoate , can be synthesized by reacting 4-chloro-3-nitrobenzoyl chloride (obtainable from the corresponding carboxylic acid) with 4-nitrophenol. This resulting dinitro compound can then undergo reduction, for instance using hydrogen gas and a palladium-on-carbon catalyst, to yield 4'-aminophenyl 4-chloro-3-aminobenzoate . This transformation from nitro to amino groups opens up a plethora of subsequent chemical modifications, such as diazotization or acylation reactions.
Furthermore, the chloro group at the 4-position is susceptible to nucleophilic substitution, particularly with amines. For example, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide has been reported starting from 4-chloro-3-nitrobenzoic acid. bond.edu.au The process involves the reaction with methylamine to first form 4-(methylamino)-3-nitrobenzoic acid, which is then converted to the corresponding acyl chloride and subsequently reacted with methylamine again to afford the final amide product. bond.edu.au This methodology highlights a pathway to N-substituted benzoate derivatives.
Another important class of derivatives is formed through the reduction of the nitro group. For instance, the synthesis of Methyl 4-amino-3-nitrobenzoate can be achieved, which can then be used in further synthetic elaborations. bond.edu.au The presence of both an amino and a nitro group on the benzene ring allows for selective chemical manipulations.
Table 2: Synthesis of Benzoate Derivatives and Analogues from this compound and its Acid Form
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 4-chloro-3-nitrobenzoyl chloride | 4-nitrophenol | 4'-nitrophenyl 4-chloro-3-nitrobenzoate | Esterification | |
| 4'-nitrophenyl 4-chloro-3-nitrobenzoate | H₂, Pd/C | 4'-aminophenyl 4-chloro-3-aminobenzoate | Reduction | |
| 4-chloro-3-nitrobenzoic acid | Methylamine | 4-(methylamino)-3-nitrobenzoic acid | Nucleophilic Aromatic Substitution | bond.edu.au |
| 4-(methylamino)-3-nitrobenzoic acid | 1. SOCl₂ 2. Methylamine | N-methyl-4-(methylamino)-3-nitrobenzamide | Acyl-chlorination and Amidation | bond.edu.au |
| This compound | Nucleophiles (e.g., amines) | Methyl 4-(substituted)-3-nitrobenzoates | Nucleophilic Aromatic Substitution |
Iii. Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For methyl 4-chloro-3-nitrobenzoate, ¹H and ¹³C NMR are fundamental for confirming its structure.
The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. A singlet is observed for the methyl protons of the ester group. The aromatic protons typically appear as a complex splitting pattern due to spin-spin coupling.
A representative ¹H NMR spectrum recorded on a 200 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) shows distinct signals. rsc.org The proton at position 2 of the benzene ring, being deshielded by the adjacent nitro group, is expected to resonate at the lowest field. The protons at positions 5 and 6 will have chemical shifts and coupling patterns influenced by both the chloro and nitro substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 8.15 | s | N/A |
| Ar-H | 7.98 | m | N/A |
| Ar-H | 7.68 | d | 8.0 |
| -OCH₃ | 3.91 | s | N/A |
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups.
In the ¹³C NMR spectrum, the carbonyl carbon of the ester group typically appears at a downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on the electronic effects of the chloro and nitro substituents. The carbon of the methyl group appears at the highest field.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165.5 |
| Ar-C | 135.7 |
| Ar-C | 132.4 |
| Ar-C | 132.1 |
| Ar-C | 129.8 |
| Ar-C | 128.0 |
| Ar-C | 122.3 |
| -OCH₃ | 52.2 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons in a molecule. In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are coupled to each other. This would definitively confirm the relative positions of the protons on the aromatic ring and, by extension, the substitution pattern. For instance, a cross-peak between the signals at δ 7.98 and δ 7.68 ppm would indicate that these two protons are on adjacent carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent. While specific ESI-MS data for this compound is not detailed in the provided search results, related compounds show clear molecular ion peaks using this technique. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying and quantifying any impurities. amazonaws.com
In a GC-MS analysis of this compound, the compound would first be separated from any volatile impurities on a GC column. The separated components would then be introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. The resulting mass spectrum can be used to confirm the identity of the main component and to identify any impurities based on their fragmentation patterns. amazonaws.comnih.gov The mass spectrum of this compound obtained by GC-MS shows key fragments that are characteristic of its structure. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 184 | 99.99 |
| 138 | 39.30 |
| 215 | 35.80 |
| 186 | 35.20 |
| 185 | 21.90 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of this compound are determined by its constituent atoms and their arrangement.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the compound. Experimental IR spectra for this compound have been recorded using techniques such as Potassium Bromide (KBr) wafer and Attenuated Total Reflectance (ATR). nih.gov
The analysis of the IR spectrum reveals characteristic absorption bands corresponding to the specific functional groups present in the molecule. Key vibrations include the stretching of the carbonyl group (C=O) of the ester, the asymmetric and symmetric stretches of the nitro group (NO₂), the stretching of the carbon-chlorine bond (C-Cl), and various vibrations of the benzene ring. nih.govchemicalbook.com Theoretical studies on related molecules, such as substituted nitrobenzoic acids, aid in the precise assignment of these vibrational modes. researchgate.netnih.gov
Table 1: Characteristic Infrared (IR) Vibrational Assignments for this compound Data is compiled from spectral databases and comparative analysis of related structures. nih.govresearchgate.net
| Frequency/Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1730 - 1715 | Strong | C=O Carbonyl Stretch (Ester) |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~1535 - 1525 | Strong | Asymmetric NO₂ Stretch |
| ~1350 - 1340 | Strong | Symmetric NO₂ Stretch |
| ~1300 - 1250 | Strong | C-O Ester Stretch |
| ~1140 - 1120 | Medium | C-H In-plane Bending |
| ~800 - 750 | Strong | C-Cl Stretch |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser, which results in energy shifts that correspond to the molecule's vibrational modes. FT-Raman spectra for this compound have been experimentally determined. nih.gov
The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. For this compound, strong Raman signals are typically observed for the symmetric nitro stretch and the aromatic ring breathing modes. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational framework. nih.govnih.gov
Table 2: Characteristic Raman Vibrational Assignments for this compound Data is compiled from spectral databases and comparative analysis of related structures. nih.govresearchgate.net
| Frequency/Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3050 | Weak | Aromatic C-H Stretch |
| ~1605 | Strong | Aromatic C=C Ring Stretch |
| ~1530 | Medium | Asymmetric NO₂ Stretch |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~830 | Medium | Ring Breathing Mode |
| ~760 | Medium | C-Cl Stretch |
Electronic Absorption and Fluorescence Spectroscopy in Ligand Binding Studies
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the nitro-substituted benzene ring in this compound, gives rise to characteristic absorption bands in the ultraviolet-visible region of the electromagnetic spectrum.
While specific studies detailing the use of this compound in fluorescence-based ligand binding assays are not widely documented, the broader class of nitrobenzoate derivatives is significant in the study of coordination chemistry and biological interactions. nih.gov Nitro-containing ligands are versatile and can coordinate with metal ions through their carboxylate and nitro groups. nih.gov The electronic properties of these ligands, and any subsequent changes upon binding to a target molecule (like a protein or a metal center), can potentially be monitored by spectroscopic methods.
Furthermore, other fluorogenic derivatives are intentionally created to act as fluorescent labels for detecting colorless and non-fluorescent compounds. mdpi.com The development of fluorescent ligands is a key area in studying receptor binding, allowing for direct visualization and quantification of interactions. nih.gov Although this compound itself is not noted as a fluorescent probe, its structural motifs are found in compounds designed for such applications, suggesting a potential for derivatization to create tools for ligand binding studies.
Iv. Crystallographic Analysis and Supramolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction (SCXRD) provides definitive information on the molecular structure and crystal packing of Methyl 4-chloro-3-nitrobenzoate.
Crystallographic analysis of this compound shows that it crystallizes in the triclinic system. nih.gov The space group was determined to be P-1. nih.gov This classification indicates a low-symmetry crystal structure.
The unit cell is the fundamental repeating unit of a crystal. For this compound, the cell contains two molecules (Z = 2). nih.gov The dimensions and angles of the unit cell were determined at a temperature of 293(2) K. nih.gov
| Parameter | Value nih.gov |
| a | 7.338 (1) Å |
| b | 7.480 (1) Å |
| c | 9.715 (2) Å |
| α | 98.39 (3)° |
| β | 94.89 (3)° |
| γ | 118.95 (3)° |
| Volume (V) | 454.1 (2) ų |
| Z | 2 |
This interactive table provides the specific unit cell parameters for this compound.
A significant feature of the molecular conformation of this compound is the orientation of the nitro group relative to the benzene (B151609) ring. nih.gov Due to steric hindrance from the adjacent chlorine atom, the nitro group is twisted out of the plane of the phenyl ring. nih.gov The dihedral angle between the nitro group and the phenyl ring is 45.4 (1)°. nih.gov This twisted conformation is a common feature in related structures where a nitro group and a halogen are positioned next to each other on an aryl ring. nih.gov
Intermolecular Interactions
The crystal packing of this compound is stabilized by a combination of weak intermolecular forces, including hydrogen bonds and π-π stacking interactions. nih.govnih.gov
In the crystal structure, molecules of this compound are linked together by C-H···O hydrogen bonds. nih.govnih.gov These interactions form a chain of molecules that runs parallel to the a-axis of the unit cell. nih.govnih.gov
The chains formed by hydrogen bonding are further interconnected through slipped π-π stacking interactions between the benzene rings of symmetry-related molecules. nih.govnih.gov These interactions are characterized by the following parameters:
| Interaction Parameter | Value nih.govnih.gov |
| Centroid-to-centroid distance | 3.646 (2) Å |
| Interplanar distance | 3.474 Å |
| Offset (slippage) | 1.106 Å |
This interactive table details the geometric parameters of the π-π stacking interactions observed in the crystal structure of this compound.
Supramolecular Assembly and Extended Crystal Networks
The crystal structure of this compound is not merely a collection of individual molecules but a well-organized, three-dimensional supramolecular assembly. This extended network is primarily constructed through a combination of weak hydrogen bonds and π–π stacking interactions.
The primary interaction linking the molecules is a C—H⋯O hydrogen bond, which connects adjacent molecules into a chain that propagates along the crystallographic a-axis nih.gov. These one-dimensional chains are then further organized into a more complex architecture through slipped π–π stacking interactions that occur between the benzene rings of symmetry-related molecules. nih.gov This type of interaction is crucial for the stability of the crystal packing.
The specific geometry of this π–π stacking has been precisely determined. The distance between the centroids of the interacting aromatic rings is 3.646 (2) Å, with a perpendicular interplanar distance of 3.474 Å. nih.gov This arrangement results in a significant lateral shift or "offset" of 1.106 Å between the rings. nih.gov A notable feature of the molecule's conformation is the significant twist of the nitro group relative to the plane of the benzene ring, with a dihedral angle of 45.4 (1)°. nih.gov This twisted conformation is a common feature in related aryl structures that have both a nitro group and a halogen atom in adjacent positions. nih.gov
| Interaction Type | Parameter | Value (Å or °) |
|---|---|---|
| Slipped π–π Stacking | Centroid-to-Centroid Distance | 3.646 (2) Å |
| Interplanar Distance | 3.474 Å | |
| Offset | 1.106 Å | |
| Molecular Conformation | Nitro Group Dihedral Angle | 45.4 (1)° |
Refinement and Data Quality Assessment in Crystallography
The quality and reliability of a crystal structure are paramount. For this compound, the crystallographic data was collected and refined to produce a high-quality model of the molecular and crystal structure. The compound crystallizes in the triclinic space group P-1. nih.gov
Data was collected using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation. nih.gov A total of 1918 reflections were measured, which were reduced to 1773 unique reflections for the structure solution and refinement. nih.gov The low R(int) value of 0.019 indicates good agreement between symmetry-equivalent reflections. nih.gov
The structure was refined on F² using all 1773 reflections and 128 parameters. nih.gov The final R-factor, R[F² > 2σ(F²)], was 0.046, and the weighted R-factor, wR(F²), was 0.142 for all data. nih.gov The goodness-of-fit (S) value of 1.12 suggests that the refinement model accurately represents the experimental data. nih.gov During the final stages of refinement, all hydrogen atoms were placed in geometrically calculated positions and treated using a riding model. nih.gov The final difference Fourier map showed minimal residual electron density, with maximum and minimum peaks of 0.21 and -0.24 eÅ⁻³, respectively, confirming the correctness of the structural model. nih.gov
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical formula | C₈H₆ClNO₄ |
| Molecular weight | 215.59 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a, b, c (Å) | 7.338 (1), 7.480 (1), 9.715 (2) |
| α, β, γ (°) | 98.39 (3), 94.89 (3), 118.95 (3) |
| Volume (ų) | 454.1 (2) |
| Z | 2 |
| Data Collection | |
| Diffractometer | Enraf–Nonius CAD-4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Measured reflections | 1918 |
| Independent reflections | 1773 |
| R(int) | 0.019 |
| Refinement | |
| Refinement on | F² |
| R[F² > 2σ(F²)] | 0.046 |
| wR(F²) | 0.142 |
| Goodness-of-fit (S) | 1.12 |
| Reflections / parameters | 1773 / 128 |
| Δρₘₐₓ, Δρₘᵢₙ (eÅ⁻³) | 0.21, -0.24 |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. Calculations based on DFT allow for the determination of various molecular properties, including optimized geometries, electronic charge distributions, and orbital energies.
The three-dimensional arrangement of atoms in this compound has been determined experimentally through X-ray crystallography. researchgate.net Computational geometry optimization, typically performed using DFT methods, seeks to find the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data for validation.
A key conformational feature of this compound is the orientation of the nitro (NO₂) and methyl ester (-COOCH₃) groups relative to the benzene ring. Experimental data reveals that the nitro group is significantly twisted with respect to the plane of the phenyl ring, with a dihedral angle of 45.4(1)°. researchgate.net This twisting is a result of steric hindrance between the bulky nitro group and the adjacent chlorine atom. In contrast, the ester group tends to be more coplanar with the aromatic ring to maximize resonance stabilization. Conformational analysis, such as relaxed dihedral scans, can be computationally performed to map the potential energy surface as a function of bond rotation, confirming the most stable orientations of the substituent groups. uantwerpen.be
Below is a table of selected experimental geometric parameters for this compound.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C-Cl | 1.725 (3) |
| Bond Length | C=O | 1.207 (3) |
| Bond Length | C(ring)-N | 1.402 (4) |
| Bond Length | C(ester)-O | 1.450 (4) |
| Dihedral Angle | O-N-O / Phenyl Ring | 45.4 (1) |
| Data sourced from crystallographic studies. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).
Negative Potential: The most negative regions are expected to be localized around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites represent the most likely areas for electrophilic attack.
Positive Potential: Regions of positive potential are anticipated near the hydrogen atoms of the methyl group and, to a lesser extent, the aromatic ring hydrogens. These areas are susceptible to nucleophilic attack.
The chlorine atom, while electronegative, also contributes to the complex potential surface. MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental in determining a molecule's chemical reactivity and electronic properties.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal.
The crystal structure of this compound is stabilized by a combination of weak intermolecular forces, including C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net The molecules are linked by C—H⋯O interactions, forming chains, which are further connected by slipped π–π stacking between benzene rings of adjacent molecules. researchgate.net
H···O/O···H contacts: Corresponding to the C—H⋯O hydrogen bonds.
H···H contacts: Representing van der Waals forces.
C···H/H···C contacts: Associated with the π–π stacking.
Cl···H/H···Cl contacts: Involving the chlorine atom.
This analysis provides a detailed picture of the forces governing the solid-state architecture of the compound.
Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, IR/Raman Intensities)
Computational methods, particularly DFT, can be used to simulate the vibrational spectra (Infrared and Raman) of a molecule. The calculation provides the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.
Theoretical vibrational analysis using DFT, when scaled by an appropriate factor, often shows excellent agreement with experimental FT-IR and FT-Raman spectra. For this compound, the simulated spectrum would show characteristic peaks corresponding to the vibrations of its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720 |
| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |
| NO₂ (Nitro) | Symmetric Stretching | ~1350 |
| C-O (Ester) | Stretching | ~1250 |
| C-Cl | Stretching | ~750 |
| Aromatic C-H | Stretching | >3000 |
| These are approximate ranges; precise values depend on the specific molecular environment and computational method. |
Reaction Mechanism Studies and Energetic Profiles
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the energetic pathway from reactants to products. This involves calculating the energies of all stationary points, including reactants, products, intermediates, and transition states.
This compound is synthesized via the Fischer esterification of 4-chloro-3-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst. uchicago.edu A computational study of this mechanism would involve:
Modeling the reactants: 4-chloro-3-nitrobenzoic acid, methanol, and a proton (representing the acid catalyst).
Locating Transition States: Identifying the highest energy point along the reaction coordinate for key steps, such as the nucleophilic attack of methanol on the protonated carbonyl carbon.
Identifying Intermediates: Calculating the structure and energy of tetrahedral intermediates formed during the reaction.
Furthermore, this compound is a precursor in other reactions, such as nucleophilic aromatic substitutions and Cadogan cyclizations for synthesizing carbazoles. uantwerpen.beunimi.it Computational studies of these subsequent reactions can provide insights into their feasibility, regioselectivity, and kinetics, guiding synthetic efforts. unimi.it
Tabulated Compound List
| Compound Name |
| Methyl 4-chloro-3-nitrobenzoate |
| 4-Chloro-3-nitrobenzoic acid |
| p-Chlorobenzoic acid |
| Methyl 3-amino-4-chlorobenzoate |
| N-methyl-4-chloro-3-nitrobenzamide |
| Methanol (B129727) |
| Sulfuric acid |
| Nitric acid |
| Iron |
| Methylamine (B109427) |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 14719-83-6 | chemimpex.comnih.govchemicalbook.compharmacompass.comsigmaaldrich.comtcichemicals.compharmacompass.com |
| Molecular Formula | C8H6ClNO4 | chemimpex.comnih.govnih.govpharmacompass.comnih.gov |
| Molecular Weight | 215.59 g/mol | chemimpex.comnih.govpharmacompass.comnih.gov |
| Appearance | White to off-white or light yellow powder/crystal | chemimpex.comtcichemicals.com |
| Melting Point | 78-84 °C | chemimpex.com |
| Solubility | Soluble in water | fishersci.atchemicalbook.com |
| IUPAC Name | This compound | nih.govpharmacompass.comnih.gov |
| InChI | InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | nih.govpharmacompass.comnih.gov |
| InChIKey | XRTKWPWDSUNLHS-UHFFFAOYSA-N | nih.govpharmacompass.comnih.gov |
| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)N+[O-] | nih.govpharmacompass.com |
Vi. Applications in Advanced Chemical Synthesis
Precursor in Pharmaceutical Development and Drug Discovery
Methyl 4-chloro-3-nitrobenzoate is a highly valued intermediate in the pharmaceutical industry. chemimpex.com Its structural components are instrumental in building the complex molecular architectures required for therapeutic agents.
Synthesis of Bioactive Molecules and Therapeutic Compounds
The compound serves as a foundational building block for a variety of bioactive molecules. chemimpex.com Its reactivity allows for the introduction of different functional groups, which is a key step in the development of new drugs. Researchers utilize this compound in the synthesis of novel anti-inflammatory and analgesic drugs, demonstrating its broad therapeutic potential. chemimpex.com
Intermediates for Drug Molecules (e.g., Benzimidazole (B57391) Derivatives, Triazole Derivatives)
This compound is a key starting material for synthesizing important classes of drug molecules, including benzimidazole and triazole derivatives. A patent highlights its use in creating N-methyl-4-(methylamino)-3-nitrobenzamide, an intermediate for triazole derivatives that have shown potential in treating conditions like diabetes, hypertension, and schizophrenia. google.com Furthermore, this intermediate is used to synthesize benzimidazole derivatives for treating hair loss. google.com The synthesis of 4-Chloro-3-nitrobenzoic acid, a precursor to the BRAF inhibitor Dabrafenib, also originates from related compounds. guidechem.com
Building Block for Agrochemicals (e.g., Pesticides, Herbicides)
In the agricultural sector, this compound is a key component in the formulation of various agrochemicals. chemimpex.com It is particularly important in the production of herbicides and pesticides designed for effective weed and pest control. chemimpex.com For instance, the related compound 2-methyl-4-chlorophenoxyacetic acid is a selective herbicide used to control broadleaf weeds in crops like rice and wheat. google.com Additionally, derivatives such as 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid are being explored for their potential as insect growth regulators, offering new avenues for pest management. google.com
Development of Specialty Chemicals and Materials
The versatility of this compound extends to the field of material science, where it is used to produce specialty polymers and resins. chemimpex.com These materials often exhibit enhanced properties, such as improved durability and chemical resistance. chemimpex.com The compound's derivatives are also used in the manufacturing of dyes and pigments. guidechem.com
Role in Multi-Step Organic Synthesis Pathways
This compound is a valuable reagent in organic synthesis, facilitating the creation of complex molecules through various chemical transformations. chemimpex.com A common synthetic route involves the esterification of 4-chloro-3-nitrobenzoic acid. nih.govresearchgate.net In one documented process, 4-chloro-3-nitrobenzoic acid is suspended in methanol (B129727) and treated with concentrated sulfuric acid, followed by heating under reflux to produce the methyl ester. nih.govresearchgate.net This straightforward conversion underscores the compound's utility as a readily accessible intermediate for more complex syntheses.
The reactivity of the chloro and nitro groups allows for a range of chemical modifications. For example, the nitro group can be reduced to an amino group, which can then participate in further reactions to build more complex structures. The chloro group can be substituted by various nucleophiles, enabling the introduction of diverse functionalities into the molecule.
Interactive Data Table: Applications of this compound and Related Compounds
| Application Area | Specific Use | Compound | Reference |
| Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drugs | This compound | chemimpex.com |
| Intermediate for triazole and benzimidazole derivatives | N-methyl-4-(methylamino)-3-nitrobenzamide | google.com | |
| Precursor for BRAF inhibitor Dabrafenib | 4-Chloro-3-nitrobenzoic acid | guidechem.com | |
| Agrochemicals | Herbicide for broadleaf weeds | 2-methyl-4-chlorophenoxyacetic acid | google.com |
| Insect growth regulator | 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid | google.com | |
| Specialty Chemicals | Production of specialty polymers and resins | This compound | chemimpex.com |
| Manufacturing of dyes and pigments | Derivatives of this compound | guidechem.com |
Vii. Research on Biological Activity and Potential Therapeutic Implications
Inhibition of Nucleic Acid and Protein Synthesis
The primary mechanism through which derivatives of Methyl 4-chloro-3-nitrobenzoate exert their biological effects often involves interaction with fundamental cellular processes like nucleic acid and protein synthesis.
Nucleic Acid Interaction: Copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as the main ligand have been shown to interact with calf thymus DNA (CT-DNA). mdpi.com Studies using electronic absorption, fluorescence spectroscopy, and viscometry revealed that these complexes, specifically [Cu(ncba)4(phen)] and [Cu(ncba)4(bpy)], bind to DNA through an intercalative mode. mdpi.com This binding can interfere with DNA replication and transcription, ultimately inhibiting the growth of cancer cells. The binding constant for the phenanthroline-containing complex was found to be higher than that of the bipyridine complex, suggesting a stronger interaction with DNA. mdpi.com
Protein Synthesis: The parent compound, 4-chloro-3-nitrobenzoic acid, has been observed to have an effect on protein synthesis. Oral administration of this acid can influence the synthesis activity of liver proteins. medchemexpress.com Furthermore, copper(II) complexes derived from it can quench the fluorescence of human serum albumin (HSA), a key transport protein in the blood, indicating a binding interaction that could affect protein function and stability. mdpi.com
Induction of Apoptotic Cell Death
A key characteristic of potential anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells.
Research into copper(II) complexes of 4-chloro-3-nitrobenzoic acid has demonstrated their capability to trigger this process. mdpi.com Flow cytometry-based apoptosis assays confirmed that these complexes induce apoptosis or necrosis in cancer cells. mdpi.com The mechanism for this induction involves the regulation of the Bcl-2 family of proteins, which are crucial regulators of the apoptotic pathway. mdpi.com By modulating the expression of anti-apoptotic proteins like Bcl-2, the complexes disrupt the balance within the cell, leading to its controlled demise. mdpi.com
Further analysis via flow cytometry has shown that these copper complexes can arrest the cell cycle of human cancer cells (specifically HepG2) and cause an accumulation of cells in the G0/G1 phase. mdpi.comnih.gov This cell cycle arrest prevents the cells from proliferating and can be a precursor to apoptosis. mdpi.com
Role as a Ligand in Metal Complexes with Biological Activity (e.g., Copper(II) Complexes)
This compound's carboxylic acid precursor, 4-chloro-3-nitrobenzoic acid (ncba), serves as an effective primary ligand in the synthesis of metal complexes with significant biological activity. mdpi.comnih.govresearchgate.net Copper(II) is a metal of particular interest due to its role as an essential micronutrient and its known anticancer properties, offering a potential alternative to traditional platinum-based drugs. mdpi.com
Two novel copper(II) complexes have been synthesized and characterized:
[Cu(ncba)4(phen)] (Complex 1)
[Cu(ncba)4(bpy)] (Complex 2)
In these structures, the copper(II) ion is coordinated by oxygen atoms from the 4-chloro-3-nitrobenzoic acid ligand and nitrogen atoms from a secondary ligand, either 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy). mdpi.com Single-crystal X-ray diffraction has confirmed that both complexes are monoclinic crystals with a hexacoordinated copper(II) center. mdpi.com The formation of these coordination compounds appears crucial for their enhanced biological effects compared to the free ligands. nih.gov
| Complex | Primary Ligand | Secondary Ligand | Metal Center | Key Biological Finding |
|---|---|---|---|---|
| [Cu(ncba)4(phen)] | 4-chloro-3-nitrobenzoic acid (ncba) | 1,10-phenanthroline (phen) | Copper(II) | Intercalatively binds DNA; Induces apoptosis; Greater antitumor efficacy than cisplatin. mdpi.com |
| [Cu(ncba)4(bpy)] | 4-chloro-3-nitrobenzoic acid (ncba) | 2,2'-bipyridine (bpy) | Copper(II) | Intercalatively binds DNA; Induces apoptosis; Shows substantial antiproliferative effects. mdpi.com |
Potential in Anticancer and Antiviral Agent Development
The research into this compound derivatives has highlighted their significant promise, particularly in the field of oncology.
Anticancer Potential: The copper(II) complexes of 4-chloro-3-nitrobenzoic acid have demonstrated substantial antiproliferative effects against human cancer cell lines. mdpi.com A CCK-8 assay, which measures cell viability, revealed that both Complex 1 ([Cu(ncba)4(phen)]) and Complex 2 ([Cu(ncba)4(bpy)]) significantly inhibit the growth of these cells. mdpi.com Notably, Complex 1 was found to have greater antitumor efficacy than cisplatin, a widely used chemotherapy drug. mdpi.comnih.gov The mechanism of action is linked to their ability to bind DNA, arrest the cell cycle, and induce apoptosis. mdpi.com These findings suggest that such copper(II) complexes are promising candidates for the rational development of innovative and more effective metal-based anticancer drugs. mdpi.com
Antiviral Potential: Currently, there is limited available research specifically investigating the antiviral properties of this compound or its direct derivatives. While other nitroaromatic compounds and metal complexes have been explored for various antimicrobial activities, the specific application of this compound against viral agents is not well-documented in existing scientific literature.
Viii. Environmental and Hydrolytic Stability Studies
Hydrolysis Kinetics and Mechanisms of Related Esters
The hydrolysis of esters, including aromatic esters like methyl 4-chloro-3-nitrobenzoate, can be catalyzed by acid, base, or proceed neutrally, although the neutral pathway is often negligible under typical environmental conditions. The reaction generally involves a nucleophilic attack on the carbonyl carbon of the ester.
Under basic or alkaline conditions, the hydrolysis of esters typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This process involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the departure of the methoxy (B1213986) group (-OCH₃) and the formation of the corresponding carboxylate anion. The rate of this reaction is first-order with respect to both the ester and the hydroxide ion concentration.
Studies on related substituted methyl benzoates have shown that the hydrolysis rates are significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. For instance, electron-withdrawing groups tend to increase the rate of alkaline hydrolysis by stabilizing the negatively charged transition state. Research on the hydrolysis of various methyl benzoate (B1203000) esters has provided valuable kinetic data that helps in understanding these relationships. oieau.fr
The hydrolysis of esters is also subject to acid catalysis, typically following an AAC2 mechanism, which involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
Interactive Table: Alkaline Hydrolysis Rate Constants of Related Methyl Benzoate Esters Below is a table of second-order alkaline hydrolysis rate constants for several methyl benzoate esters, which helps in contextualizing the potential reactivity of this compound.
\Rate constants are highly dependent on temperature and solvent conditions.*
Factors Influencing Environmental Persistence (e.g., pH, Temperature)
The environmental persistence of this compound is largely determined by its rate of hydrolysis, which is in turn influenced by environmental factors such as pH and temperature.
pH: The rate of ester hydrolysis is highly dependent on the pH of the aqueous solution. researchgate.net Generally, the hydrolysis rate is at its minimum in the neutral pH range (around pH 4-6) and increases significantly in both acidic and alkaline conditions. researchgate.net For most esters, the base-catalyzed hydrolysis is the dominant pathway in alkaline environments (pH > 8). oieau.fr Given that many natural water bodies have a pH in the range of 6 to 9, both neutral and base-catalyzed hydrolysis could contribute to the transformation of this compound. Small changes in pH can lead to a predictable alteration in the rate of ester hydrolysis. nih.gov
Temperature: The rate of hydrolysis is also strongly dependent on temperature. nih.gov An increase in temperature generally accelerates the rate of hydrolysis by providing the necessary activation energy for the reaction to occur. researchgate.net This relationship is typically described by the Arrhenius equation, which shows an exponential increase in the reaction rate constant with temperature. Studies on other aromatic esters have demonstrated a significant increase in hydrolysis rates with rising temperatures. mdpi.comnih.gov Therefore, the persistence of this compound in the environment is expected to be lower in warmer climates or during summer months.
Structure-Reactivity Relationships in Hydrolysis (e.g., Linear Free Energy Relationships)
The Hammett equation is a widely used linear free-energy relationship (LFER) that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orgchemeurope.com The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction of a substituted benzene derivative.
k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., methyl benzoate).
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups. viu.ca
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect. libretexts.org
For the alkaline hydrolysis of esters, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents increase the reaction rate. wikipedia.orgchemeurope.com This is because these groups help to stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate.
In the case of this compound, both the chloro and nitro groups are electron-withdrawing. The Hammett substituent constants (σ) for these groups are positive, and their combined effect would be to significantly increase the rate of hydrolysis compared to unsubstituted methyl benzoate. The ρ value for the alkaline hydrolysis of methyl esters of substituted benzoic acids has been reported as +2.38. chegg.com
Interactive Table: Hammett Substituent Constants (σ) for Related Groups The table below provides the Hammett σ constants for substituents relevant to this compound.
By applying the Hammett equation, it can be predicted that this compound will have a significantly higher hydrolysis rate constant than methyl benzoate due to the strong electron-withdrawing nature of the nitro and chloro substituents. This suggests a lower environmental persistence compared to less substituted analogs.
Q & A
Q. What are the common synthetic routes for Methyl 4-chloro-3-nitrobenzoate, and how are intermediates characterized?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloromethylated polystyrene resin reacts with the sodium salt of 4-chloro-3-nitrobenzoic acid in DMF to yield resin-bound intermediates, which are cleaved with hydrofluoric acid for characterization . Characterization often involves elemental analysis, NMR, and IR spectroscopy. X-ray crystallography is used to confirm molecular geometry, as seen in studies of related esters like ethyl 4-chloro-3-nitrobenzoate, where intramolecular hydrogen bonds and π-π interactions stabilize crystal structures .
Q. What experimental techniques are critical for confirming the structure of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is a gold standard for structural confirmation. For instance, SCXRD analysis of ethyl 4-chloro-3-nitrobenzoate revealed planar aromatic rings and intramolecular C–H⋯O hydrogen bonds, with data collected using Enraf-Nonius CAD-4 diffractometers and refined via SHELX software . Complementary techniques include mass spectrometry and thermal analysis (e.g., melting point determination, as reported for ethyl analogs at 53–55°C ).
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with nitrogen-containing ligands?
Palladium-catalyzed coupling reactions (e.g., with BINAP ligands and Cs₂CO₃ as a base) are effective. In a synthesis of Polo-box inhibitors, this compound reacted with amines at 80°C under argon, achieving 60% yield over two steps. Key factors include catalyst loading (e.g., Pd(TFA)₂), solvent choice (dry toluene), and temperature control to minimize side reactions . Post-reduction steps (e.g., using SnCl₂·H₂O or Fe/AcOH) require careful monitoring to avoid over-reduction of nitro groups .
Q. What analytical challenges arise in crystallographic studies of this compound derivatives, and how are they resolved?
Challenges include handling weak diffraction patterns and resolving hydrogen bonding networks. For example, in ethyl 4-anilino-3-nitrobenzoate, intramolecular N–H⋯O bonds create nonplanar rings, necessitating high-resolution data (R factor < 0.05) and restraints on hydrogen atom positions during refinement . Software like SHELXL97 and ORTEP-3 aids in modeling anisotropic displacement parameters and visualizing π-π interactions (e.g., centroid distances of 3.84–3.96 Å) .
Q. How do researchers address discrepancies in reaction yields or spectroscopic data during synthesis?
Contradictions in yields often stem from impurity profiles or unoptimized reaction kinetics. For example, inconsistent elemental analysis after HF cleavage of resin-bound intermediates may require extended reaction times or alternative purification (e.g., column chromatography) . Discrepancies in NMR spectra (e.g., unexpected peaks) can arise from residual solvents or byproducts; deuterated solvents and 2D NMR (HSQC, HMBC) help resolve ambiguities .
Q. What mechanistic insights guide the reduction of nitro groups in this compound derivatives?
Nitro-to-amine reduction (e.g., using SnCl₂·H₂O or catalytic hydrogenation) proceeds via a nitrene intermediate. In the synthesis of benzimidazoles, PtO₂-catalyzed H₂ reduction of nitro groups avoids over-reduction to hydroxylamines, with reaction progress monitored by TLC or HPLC . Competing pathways (e.g., ester hydrolysis under acidic conditions) are mitigated by controlling pH and temperature .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for coupling reactions to prevent hydrolysis of ester groups .
- Crystallography : Use low-temperature data collection (e.g., 298 K) to improve crystal stability and reduce thermal motion artifacts .
- Data Analysis : Apply the Hirshfeld surface method to quantify intermolecular interactions in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
